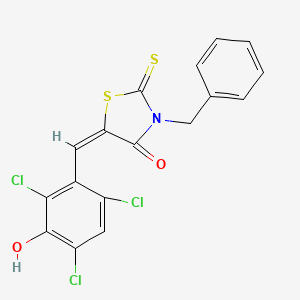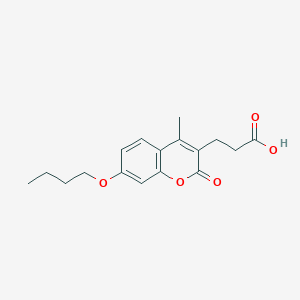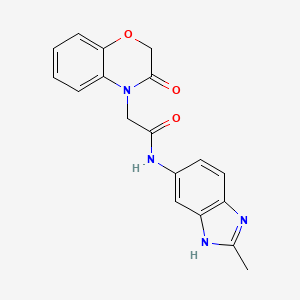![molecular formula C23H30N2O3 B4711430 methyl 4-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}benzoate](/img/structure/B4711430.png)
methyl 4-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}benzoate
Vue d'ensemble
Description
Methyl 4-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}benzoate, also known as MPHB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of methyl 4-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}benzoate is not fully understood. However, it is believed to act as a selective antagonist of the 5-HT1A receptor and a partial agonist of the D2 receptor. This dual action may contribute to its anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been shown to modulate various neurotransmitter systems in the brain, including serotonin, dopamine, and norepinephrine. It also increases the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and plasticity. This compound has been found to improve cognitive function and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}benzoate has several advantages for lab experiments, including its high potency and selectivity for specific receptors. It is also relatively stable and can be easily synthesized in large quantities. However, its lipophilic nature may pose challenges in terms of solubility and delivery to the brain.
Orientations Futures
There are several future directions for methyl 4-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}benzoate research, including the development of more potent and selective analogs, optimization of delivery methods, and exploration of its potential therapeutic applications in other medical conditions. This compound may also be useful as a tool compound for studying the role of specific neurotransmitter systems in disease states.
Conclusion:
This compound is a synthetic compound with promising therapeutic applications in various medical conditions. Its mechanism of action involves modulation of neurotransmitter systems in the brain, leading to anxiolytic, antidepressant, and antipsychotic effects. This compound has several advantages for lab experiments, including its high potency and selectivity, but also has limitations in terms of solubility and delivery. Future research on this compound may lead to the development of more effective treatments for neurological and psychiatric disorders.
Applications De Recherche Scientifique
Methyl 4-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}benzoate has been extensively studied for its potential therapeutic applications in various medical conditions such as anxiety, depression, and schizophrenia. It has been found to exhibit anxiolytic, antidepressant, and antipsychotic effects in animal models. This compound has also shown promising results in the treatment of neuropathic pain and cognitive impairment.
Propriétés
IUPAC Name |
methyl 4-[[3-(2-hydroxyethyl)-4-(2-phenylethyl)piperazin-1-yl]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c1-28-23(27)21-9-7-20(8-10-21)17-24-14-15-25(22(18-24)12-16-26)13-11-19-5-3-2-4-6-19/h2-10,22,26H,11-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTXIKDFPYKCCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCN(C(C2)CCO)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 4-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-2-(propylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4711357.png)
![methyl 4-{[({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4711359.png)
![3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4711360.png)


![1-(1-adamantyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4711381.png)
![N-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylacrylamide](/img/structure/B4711388.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-{5-[(4-bromophenoxy)methyl]-2-furyl}-2-cyanoacrylamide](/img/structure/B4711412.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(2-ethoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B4711427.png)

![isopropyl 2-[(phenoxyacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4711437.png)
![N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4711443.png)